molecular formula C17H33NS B14462899 Thiocyanic acid, hexadecyl ester CAS No. 66143-73-5

Thiocyanic acid, hexadecyl ester

Cat. No.: B14462899
CAS No.: 66143-73-5
M. Wt: 283.5 g/mol
InChI Key: OCDDFQZMFBDQKD-UHFFFAOYSA-N
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Description

Thiocyanic acid, hexadecyl ester, also known as hexadecyl thiocyanate, is an organic compound with the chemical formula C_17H_33NS. It is an ester derived from thiocyanic acid and hexadecanol. This compound is part of the thiocyanate family, which includes various esters and salts of thiocyanic acid. Thiocyanates are known for their diverse applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiocyanic acid, hexadecyl ester can be synthesized through the esterification of thiocyanic acid with hexadecanol. The reaction typically involves the use of a catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction is as follows:

HSCN+C16H33OHC16H33SCN+H2O\text{HSCN} + \text{C}_{16}\text{H}_{33}\text{OH} \rightarrow \text{C}_{16}\text{H}_{33}\text{SCN} + \text{H}_2\text{O} HSCN+C16​H33​OH→C16​H33​SCN+H2​O

In this reaction, thiocyanic acid (HSCN) reacts with hexadecanol (C_16H_33OH) to form hexadecyl thiocyanate (C_16H_33SCN) and water.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, hexadecyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form thiocyanic acid and hexadecanol.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Thiocyanic acid and hexadecanol.

    Oxidation: Hexadecyl sulfoxide or hexadecyl sulfone.

    Substitution: Various substituted thiocyanates depending on the nucleophile used.

Scientific Research Applications

Thiocyanic acid, hexadecyl ester has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of sulfur-containing compounds.

    Biological Studies: Investigated for its potential antimicrobial and antifungal properties.

    Material Science: Utilized in the development of novel materials with specific properties.

    Industrial Applications: Employed in the production of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of thiocyanic acid, hexadecyl ester involves its reactivity as an ester and thiocyanate. The compound can undergo hydrolysis to release thiocyanic acid, which can further participate in various biochemical pathways. The thiocyanate group can interact with biological molecules, potentially leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Thiocyanic acid, ethyl ester: An ester with a shorter alkyl chain, used in similar applications but with different physical properties.

    Thiocyanic acid, octyl ester: Another ester with an intermediate alkyl chain length, offering a balance between reactivity and stability.

Uniqueness

Thiocyanic acid, hexadecyl ester is unique due to its long alkyl chain, which imparts specific physical and chemical properties. This makes it suitable for applications requiring hydrophobicity and stability, such as in material science and industrial processes.

Properties

CAS No.

66143-73-5

Molecular Formula

C17H33NS

Molecular Weight

283.5 g/mol

IUPAC Name

hexadecyl thiocyanate

InChI

InChI=1S/C17H33NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h2-16H2,1H3

InChI Key

OCDDFQZMFBDQKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC#N

Origin of Product

United States

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